

# Analytical methods for "4-(3-Chlorophenyl)piperidine hydrochloride" characterization

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## Compound of Interest

**Compound Name:** 4-(3-Chlorophenyl)piperidine hydrochloride

**Cat. No.:** B1520754

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An Application Note for the Comprehensive Characterization of **4-(3-Chlorophenyl)piperidine Hydrochloride**

## Introduction: The Imperative for Rigorous Analytical Scrutiny

**4-(3-Chlorophenyl)piperidine hydrochloride** is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its structural integrity, purity, and stability are paramount. Ensuring these attributes requires a multi-faceted analytical approach, as even minor impurities or structural ambiguities can have profound effects on the efficacy, safety, and regulatory compliance of the final drug product.

This document, prepared for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the essential analytical methods for the comprehensive characterization of **4-(3-Chlorophenyl)piperidine hydrochloride**. Moving beyond mere procedural lists, this note explains the causality behind methodological choices and outlines a self-validating system where orthogonal techniques converge to provide an unambiguous profile of the molecule.

## Physicochemical Overview

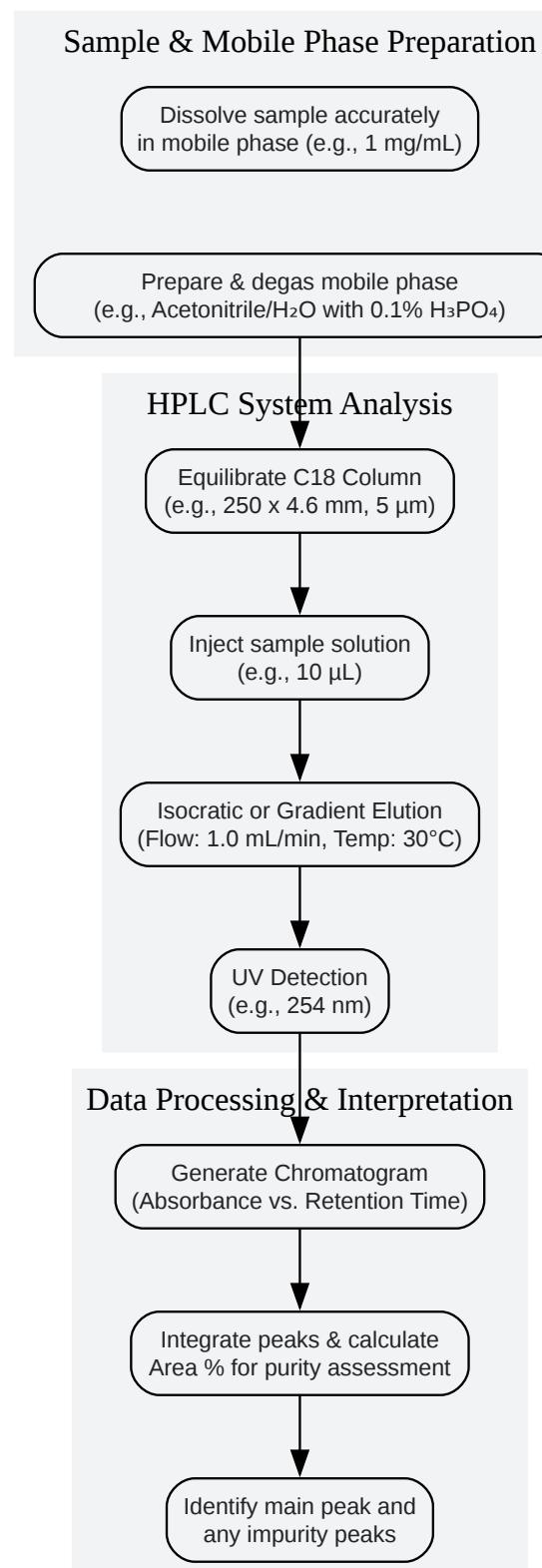
A foundational understanding begins with the molecule's basic properties, which inform analytical strategy, from solvent selection to interpretation of spectral data.

Property	Value	Source
CAS Number	99329-70-1	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> CIN • HCl	<a href="#">[1]</a>
Molecular Weight	232.15 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	
Solubility	Soluble in water, methanol	<a href="#">[2]</a>

## Chromatographic Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: For assessing the purity of **4-(3-Chlorophenyl)piperidine hydrochloride**, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique. Its power lies in its ability to separate the main compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The choice of a C18 column is deliberate; its long alkyl chains provide the necessary hydrophobicity to retain the piperidine derivative, while an acidified aqueous-organic mobile phase ensures sharp peak shapes by suppressing the ionization of residual silanols on the column packing and protonating the piperidine nitrogen.

## Workflow for HPLC Purity Analysis



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Caption: Workflow for RP-HPLC purity determination.

## Detailed Protocol: RP-HPLC Method

This protocol is a robust starting point and should be validated for specific applications.

- Instrumentation: An HPLC system with a UV-Vis detector.
- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size.
- Mobile Phase:
  - A mixture of acetonitrile and water (e.g., 68:32 v/v) containing 0.1% phosphoric acid.[3]
  - For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[4]
  - The mobile phase should be filtered and degassed prior to use.
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 30 °C.[3]
- Detection: UV at 254 nm.
- Sample Preparation:
  - Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
  - Filter the solution through a 0.45  $\mu$ m syringe filter before injection.
- Injection Volume: 10-20  $\mu$ L.

Trustworthiness through Data Interpretation: The resulting chromatogram provides a quantitative purity value based on the relative area of the main peak. A pure sample will exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities, which can be quantified. The method's reliability is confirmed by consistent retention times and peak shapes across replicate injections.

# Unambiguous Structural Elucidation: Spectroscopic Methods

While HPLC confirms purity, it does not confirm identity. A suite of spectroscopic techniques is required for absolute structural verification.

## A. Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Causality:** NMR is the gold standard for molecular structure elucidation.  $^1\text{H}$  NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms, while  $^{13}\text{C}$  NMR reveals the carbon skeleton. For a hydrochloride salt, using a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) or Deuterium Oxide (D<sub>2</sub>O) is crucial as they solubilize the salt and provide distinct signals for exchangeable protons (like the N-H<sup>+</sup> proton).

### Detailed Protocol: $^1\text{H}$ NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire a standard  $^1\text{H}$  spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

**Trustworthiness through Data Interpretation:** The identity of **4-(3-Chlorophenyl)piperidine hydrochloride** is confirmed if the acquired spectrum matches the expected pattern.

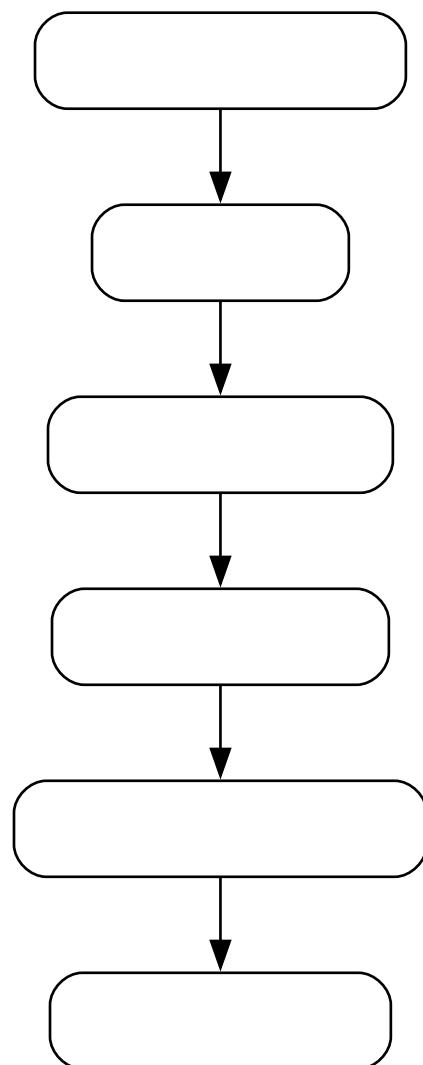
Expected $^1\text{H}$ NMR Signals (in $\text{DMSO-d}_6$ )	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Piperidinium N- $\text{H}_2^+$	~9.0 - 9.5	Broad singlet	2H	Protons on the nitrogen atom
Aromatic H	~7.2 - 7.5	Multiplets	4H	Protons on the chlorophenyl ring
Piperidine C-H (axial/eq)	~3.0 - 3.4	Multiplets	4H	Protons on carbons adjacent to N
Piperidine C-H (methine)	~2.7 - 3.0	Multiplet	1H	Proton on the carbon bearing the ring
Piperidine C-H (axial/eq)	~1.8 - 2.1	Multiplets	4H	Protons on carbons beta to N

Note: These are estimated chemical shifts. Actual values may vary based on solvent and concentration. The presence of four distinct aromatic signals and the characteristic upfield aliphatic signals of the piperidine ring provides a unique fingerprint for the molecule.[\[5\]](#)[\[6\]](#)

## B. Mass Spectrometry (MS)

**Expertise & Causality:** Mass spectrometry provides the exact molecular weight, offering definitive confirmation of the elemental composition. Electrospray Ionization (ESI) is the preferred technique for this molecule as it is a soft ionization method suitable for polar, pre-ionized salts, minimizing fragmentation and clearly showing the molecular ion.

## Workflow for Mass Spectrometry Analysis



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Caption: ESI-MS workflow for molecular weight determination.

## Detailed Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a solvent like methanol or an acetonitrile/water mixture.
- Instrumentation: A mass spectrometer equipped with an ESI source.
- Method:

- Ionization Mode: Positive. This is chosen to detect the protonated molecule ( $[M+H]^+$ ) of the free base.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Acquisition: Infuse the sample directly or via an LC system into the mass spectrometer.

Trustworthiness through Data Interpretation:

- Molecular Ion Peak: The primary confirmation is the detection of the protonated molecular ion of the free base ( $C_{11}H_{14}ClN$ ) at an m/z corresponding to  $[M+H]^+ \approx 196.09$ .
- Isotopic Pattern: A crucial validation step for chlorine-containing compounds is observing the characteristic isotopic signature. There will be two peaks: one for the  $^{35}Cl$  isotope (M) and one for the  $^{37}Cl$  isotope (M+2), with a relative intensity ratio of approximately 3:1. This pattern provides high confidence in the presence of a single chlorine atom.

## C. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). This provides a molecular "fingerprint." The Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires minimal sample preparation and is non-destructive.

### Detailed Protocol: ATR-FTIR

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Instrumentation: An FTIR spectrometer with an ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Apply pressure to the sample to ensure good contact and collect the sample spectrum.

- The typical range is 4000-400  $\text{cm}^{-1}$ .

Trustworthiness through Data Interpretation: The structure is supported by the presence of all expected vibrational bands.

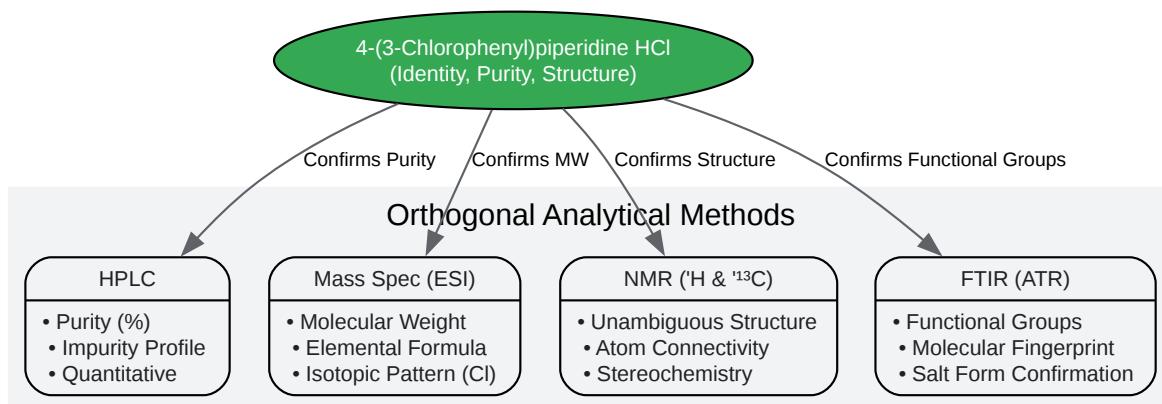
Expected FTIR Absorption Bands	Wavenumber ( $\text{cm}^{-1}$ )	Interpretation
N-H <sup>+</sup> Stretch	2500-3000 (broad)	Stretching vibration of the protonated amine in the piperidinium salt.
Aromatic C-H Stretch	3000-3100	Stretching of C-H bonds on the chlorophenyl ring.
Aliphatic C-H Stretch	2850-2950	Stretching of C-H bonds in the piperidine ring.
Aromatic C=C Stretch	1450-1600	Ring stretching vibrations of the chlorophenyl group.
C-N Stretch	1100-1250	Stretching of the carbon-nitrogen bond.
C-Cl Stretch	700-800	Stretching of the carbon-chlorine bond.

The combined presence of the broad N-H<sup>+</sup> salt peak, aromatic C-H, and aliphatic C-H signals confirms the major structural components of the molecule.[7][8]

## Integrated Analytical Approach for Complete Characterization

Authoritative Grounding: No single technique is sufficient for the complete and unambiguous characterization of a pharmaceutical intermediate. A holistic and self-validating system is achieved by integrating orthogonal methods. HPLC confirms purity, MS confirms molecular weight and elemental composition, FTIR confirms functional groups, and NMR provides the definitive structural map.

## Complementary Nature of Analytical Techniques



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Caption: Integrated approach for comprehensive characterization.

This integrated strategy ensures that the material meets all specifications for identity, strength, quality, and purity, providing the trustworthiness required for its use in further pharmaceutical development.

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